2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
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Overview
Description
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole: is a complex organic compound that features a combination of benzothiazole, piperazine, and furan moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole typically involves multi-step procedures. One common approach is to start with the preparation of the benzothiazole derivative, followed by the introduction of the piperazine moiety, and finally the attachment of the furan ring. The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can occur at the benzothiazole ring, converting it to a dihydrobenzothiazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
- Oxidation products include furan-2,3-dione derivatives.
- Reduction products include dihydrobenzothiazole derivatives.
- Substitution products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules are of particular interest.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure suggests it may have activity against certain diseases or conditions.
Industry: In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole involves its interaction with specific molecular targets. The benzothiazole moiety may interact with enzyme active sites, while the piperazine ring can modulate receptor activity. The furan ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: This compound is similar but features a thiophene ring instead of a furan ring.
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone: This compound has a pyridine ring in place of the furan ring.
Uniqueness: The presence of the furan ring in 2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole imparts unique electronic and steric properties, which can influence its reactivity and biological activity. The combination of benzothiazole, piperazine, and furan moieties makes this compound a versatile scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-12-5-6-15-16(13(12)2)19-18(24-15)21-9-7-20(8-10-21)17(22)14-4-3-11-23-14/h3-6,11H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZAEHWGNDEKBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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